1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol
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Overview
Description
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H8BrClO It is a derivative of phenylpropene, characterized by the presence of bromine and chlorine atoms on the phenyl ring and a hydroxyl group on the propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the hydroxyl group of propargyl alcohol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond in the propenyl chain can be reduced to form the saturated alcohol.
Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one.
Reduction: Formation of 1-(2-Bromo-5-chlorophenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-(2-Bromo-5-chlorophenyl)propan-1-ol: Similar structure but with a saturated carbon chain.
Uniqueness
1-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The hydroxyl group on the propenyl chain also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8BrClO |
---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-(2-bromo-5-chlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8BrClO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9,12H,1H2 |
InChI Key |
VMQQRBQGBJZYOI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)Cl)Br)O |
Origin of Product |
United States |
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